molecular formula C14H16ClNOS B11118560 N-(butan-2-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide

N-(butan-2-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B11118560
M. Wt: 281.8 g/mol
InChI Key: XMLXIBLTNCYMSU-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the benzothiophene family. This compound is characterized by the presence of a butan-2-yl group, a chlorine atom, and a methyl group attached to a benzothiophene ring, along with a carboxamide functional group. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of Substituents: The chlorine and methyl groups are introduced through electrophilic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or sulfuryl chloride, while methylation can be done using methyl iodide or dimethyl sulfate.

    Attachment of the Carboxamide Group: The carboxamide group is introduced by reacting the benzothiophene derivative with an appropriate amine, such as butan-2-amine, under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized benzothiophene derivatives.

    Reduction: Amino derivatives of benzothiophene.

    Substitution: Substituted benzothiophene derivatives with various functional groups.

Scientific Research Applications

N-(butan-2-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(butan-2-yl)-3-chloro-1-benzothiophene-2-carboxamide: Similar structure but lacks the methyl group.

    N-(butan-2-yl)-6-methyl-1-benzothiophene-2-carboxamide: Similar structure but lacks the chlorine atom.

    N-(butan-2-yl)-3-chloro-6-methyl-1-benzothiophene-2-sulfonamide: Similar structure but has a sulfonamide group instead of a carboxamide group.

Uniqueness

N-(butan-2-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide is unique due to the specific combination of substituents on the benzothiophene ring, which can result in distinct biological activities and chemical reactivity compared to its analogs

Properties

Molecular Formula

C14H16ClNOS

Molecular Weight

281.8 g/mol

IUPAC Name

N-butan-2-yl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C14H16ClNOS/c1-4-9(3)16-14(17)13-12(15)10-6-5-8(2)7-11(10)18-13/h5-7,9H,4H2,1-3H3,(H,16,17)

InChI Key

XMLXIBLTNCYMSU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=C(C2=C(S1)C=C(C=C2)C)Cl

Origin of Product

United States

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